molecular formula C7H15N3O B6234122 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol CAS No. 82268-15-3

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol

Cat. No.: B6234122
CAS No.: 82268-15-3
M. Wt: 157.21 g/mol
InChI Key: PSTIPACOMKTMDU-UHFFFAOYSA-N
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Description

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol is an organic compound characterized by its unique structure, which includes a dioxolane ring and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the propan-2-ol group. The reaction conditions often include:

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Typically around 60-80°C.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring into more simplified structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acetone derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The tertiary alcohol group can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a primary alcohol group.

    2,2-dimethyl-1,3-dioxolane-4-ethanol: Contains an ethyl group instead of a propyl group.

    1,3-dioxolane-4-methanol: Lacks the dimethyl substitution on the dioxolane ring.

Uniqueness

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol is unique due to its combination of a dioxolane ring and a tertiary alcohol group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a versatile compound in scientific research.

Properties

CAS No.

82268-15-3

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazolidine

InChI

InChI=1S/C7H15N3O/c1-5-9-7(11-10-5)6-2-3-8-4-6/h5-10H,2-4H2,1H3

InChI Key

PSTIPACOMKTMDU-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)C(C)(C)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)C(C)(C)O)C

Canonical SMILES

CC1NC(ON1)C2CCNC2

Purity

95

Origin of Product

United States

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